1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one
Description
1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one is a ketone-containing compound featuring an azetidine ring substituted with a phenoxymethyl group. The azetidine ring (a four-membered saturated heterocycle) contributes to conformational rigidity, while the propan-1-one backbone and phenyl groups influence its electronic and steric properties.
Properties
IUPAC Name |
1-[3-(phenoxymethyl)azetidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(12-11-16-7-3-1-4-8-16)20-13-17(14-20)15-22-18-9-5-2-6-10-18/h1-10,17H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVLLAGTRPQICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one typically involves multistep synthetic routes. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The phenoxymethyl group is introduced via nucleophilic substitution reactions, and the final product is obtained through coupling reactions with phenylpropanone derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring or the phenylpropanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Molecular docking studies have been performed to understand the binding interactions and the three-dimensional geometrical view of the ligand binding to the targeted proteins .
Comparison with Similar Compounds
Key Observations :
- Azetidine-containing compounds often employ TFA in polar solvents (e.g., DMSO, CH3CN) for ring stabilization and purification .
- The target compound may require a phenoxymethylation step, contrasting with pyrazole incorporation via Al2O3-mediated solid-state reactions in .
Structural and Functional Group Comparison
Table 2: Structural Features of Propan-1-one Derivatives
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one | Propan-1-one | Azetidine (phenoxymethyl), Phenyl | Ketone, ether, azetidine |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Propan-1-one | Two pyrazole rings, phenyl | Ketone, pyrazole |
| 1-(Azetidin-1-yl)-5-phenylpentan-1-one | Pentan-1-one | Azetidine, phenyl | Ketone, azetidine |
| 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | Propan-1-one | Chloro-hydroxypropoxy, phenyl | Ketone, ether, alcohol |
Key Observations :
- Azetidine vs.
- Chain Length : Pentan-1-one derivatives () exhibit increased lipophilicity compared to propan-1-one analogs .
- Phenoxymethyl Group: Unique to the target compound, this substituent may improve membrane permeability due to its aromatic ether moiety.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- TFA salts (e.g., ) enhance aqueous solubility, whereas non-ionic analogs (e.g., ) are crystalline solids .
- The phenoxymethyl group in the target compound may confer moderate solubility in polar aprotic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
